molecular formula C10H12N4O5 B150698 L-Inosine CAS No. 21138-24-9

L-Inosine

Cat. No.: B150698
CAS No.: 21138-24-9
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-DEGSGYPDSA-N
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Description

L-Inosine (CAS No. 21138-24-9) is the L-configuration of inosine, a purine nucleoside derived from adenosine catabolism . Structurally, it consists of hypoxanthine linked to a β-L-ribofuranose moiety, distinguishing it from the naturally occurring D-inosine (commonly referred to as "inosine") . Its molecular formula is C₁₀H₁₂N₄O₅, with a molecular weight of 268.23 g/mol .

This compound exhibits significant biological activities, including anti-inflammatory, immunomodulatory, antinociceptive (pain-relieving), and neuroprotective effects . These properties make it a candidate for therapeutic applications in neurodegenerative disorders and inflammatory conditions. Unlike D-inosine, which is abundant in RNA and energy metabolism (e.g., ATP degradation), this compound's unique stereochemistry may enhance its bioavailability and target specificity in certain biological systems .

Properties

IUPAC Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of Nucleosides

The foundational step in chemical synthesis involves protecting the hydroxyl groups of inosine, guanosine, or 2′-deoxyguanosine using tert-butyldimethylsilyl chloride (TBDMS-Cl). Silylation prevents undesired side reactions during subsequent etherification. In a representative protocol, inosine (S.1 ) is dried via co-evaporation with anhydrous pyridine, dissolved in dimethylformamide (DMF), and treated with imidazole (8 equivalents) and TBDMS-Cl (4 equivalents) at room temperature for 16 hours. The silylated product (S.2 ) is isolated by precipitation into water, followed by dichloromethane extraction and silica gel chromatography. This step achieves near-quantitative conversion, with yields exceeding 90% for inosine derivatives.

Activation with BOP Reagent

The O6-position of silyl-protected inosine (S.2 ) is activated using BOP, a coupling reagent that facilitates nucleophilic substitution. In anhydrous tetrahydrofuran (THF), S.2 (0.163 mmol) reacts with BOP (2 equivalents) and cesium carbonate (2 equivalents) under nitrogen atmosphere. Activation completes within 10 minutes for inosine, compared to 1 hour for guanosine derivatives. The intermediate O6-(benzotriazol-1-yl)inosine forms quantitatively, enabling subsequent etherification without purification.

Etherification and Product Isolation

Etherification introduces alkyl or aryl groups at the O6-position. For example, S.4a (O6-methyl inosine) is synthesized by treating the activated intermediate with methanol (10 equivalents) in THF for 10 minutes. The reaction mixture is concentrated, and the crude product is purified via silica gel chromatography. Yields vary by substituent: methyl ethers (S.4a ) achieve 95% yield, while bulkier groups like benzyl (S.4d ) require longer reaction times (7 hours) and yield 78%.

Table 1: Etherification Yields for Silyl-Protected Inosine Derivatives

ProductSubstituentReaction TimeYield (%)
S.4aMethyl10 min95
S.4bEthyl20 min89
S.4cIsopropyl10 min85
S.4dBenzyl7 hr78
S.4eAllyl2 hr82
S.4fPhenyl10 min73

Data sourced from.

Enzymatic Preparation of this compound via Adenosinedesaminase

Enzyme Isolation and Purification

Adenosinedesaminase, extracted from calf intestinal mucosa, catalyzes the deamination of adenosine to inosine. In the patented method, mucosa homogenate is autolyzed at pH 5.5–5.8, centrifuged, and subjected to fractional precipitation with acetone. The first precipitate (50% acetone by volume) is discarded, while the second fraction (100% acetone) contains the active enzyme. Further purification involves ammonium sulfate precipitation (50–70% saturation) and dialysis against citrate buffer. This process yields a stable enzyme powder retaining full activity for over one year.

Substrate Conversion and Conditions

Adenosine (5 g) is dissolved in 7.5 L of water and treated with 50 mL of purified enzyme eluate at pH 7.0–8.0. After 15 hours, the mixture is concentrated under vacuum, triggering inosine crystallization. Recrystallization from water with activated charcoal affords pure this compound in 60% yield (3 g from 5 g adenosine).

Table 2: Enzymatic Conversion Parameters and Yields

ParameterValue
SubstrateAdenosine
Enzyme SourceCalf Intestinal Mucosa
Reaction Time15–20 hours
Temperature22–25°C
Yield60%
Purity>98% (HPLC)

Data sourced from.

Comparative Analysis of Preparation Methods

Efficiency and Yield

The chemical method offers superior yields (73–95%) compared to enzymatic conversion (60%). However, enzymatic synthesis avoids toxic reagents (e.g., BOP, Cs2CO3) and operates under mild conditions, reducing environmental impact.

Industrial Applicability

Chemical synthesis is preferred for small-scale production of modified inosine analogs (e.g., O6-alkyl ethers), while enzymatic methods dominate bulk pharmaceutical manufacturing due to lower costs and regulatory compliance.

Advanced Purification Techniques

Post-synthesis purification employs silica gel chromatography (chemical method) or recrystallization (enzymatic method). High-performance liquid chromatography (HPLC) analyses confirm purity >98% for both approaches .

Chemical Reactions Analysis

Metabolic Degradation Pathways

Inosine undergoes sequential catabolism:

  • Cleavage to Hypoxanthine : Purine nucleoside phosphorylase (PNP) converts inosine to hypoxanthine and ribose-1-phosphate.

  • Oxidation to Xanthine : Hypoxanthine is oxidized by xanthine oxidase (XO) via a two-step process involving intermediate formation.

  • Final Conversion to Uric Acid : Xanthine oxidase further oxidizes xanthine to uric acid, a key antioxidant in humans .

Base Pairing Interactions in RNA

Inosine's flexible hydrogen-bonding capacity allows non-canonical base pairing during reverse transcription. A 2024 study quantified thermodynamic stability of inosine-containing duplexes :

Base PairTmT_m (°C)ΔG-\Delta G (kcal/mol)ΔH\Delta H (kcal/mol)ΔS\Delta S (cal/kmol)
rI/dA38.17.658.4163.7
rI/dT42.28.672.6206.1
rI/dC48.310.893.7267.1
rI/dG35.87.165.8189.2

Key findings:

  • Inosine pairs preferentially with cytosine (Tm=48.3°CT_m=48.3°C) due to stronger hydrogen bonding.

  • I/G mismatches exhibit lower stability (Tm=35.8°CT_m=35.8°C) but are tolerated in clustered inosine contexts .

  • Reverse transcriptases (e.g., HIV-1-RT) show enzyme-specific decoding biases for inosine-modified RNA .

Transport Mechanisms

Inosine crosses cell membranes via:

  • Equilibrative nucleoside transporters (ENTs) : Passive diffusion driven by concentration gradients.

  • Concentrative nucleoside transporters (CNTs) : Sodium-dependent active transport .

This synthesis of biochemical data highlights L-Inosine's dual role as a metabolic intermediary and a modulator of nucleic acid interactions, with implications for therapeutic targeting and molecular biology applications.

Scientific Research Applications

Neuroprotective Effects

L-Inosine has shown promise in treating neurodegenerative diseases and enhancing cognitive function. Research indicates that it may reduce neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Case Studies

  • Alzheimer’s Disease : In a study involving rats with streptozotocin-induced AD, this compound administration prevented memory deficits and weight loss by increasing brain-derived neurotrophic factor (BDNF) levels and anti-inflammatory cytokines .
  • Parkinson’s Disease : Inosine treatment has been linked to improvements in motor functions post-neurological injuries and in models of PD .

Cancer Immunotherapy

Recent findings suggest that this compound enhances the efficacy of cancer immunotherapy by modulating the immune response. It has been demonstrated to augment tumor immunogenicity and improve the survival of patients undergoing immune checkpoint blockade (ICB) therapy.

Data Table: Inosine in Cancer Treatment

StudyCancer TypeTreatmentOutcome
Mager et al. (2020)Various cancersInosine + ICBEnhanced T-cell infiltration and improved survival rates
Nature Communications (2022)MelanomaInosine + nivolumabIncreased overall survival (OS) from 22 to 33 months for high inosine levels
Nature Reviews (2023)Triple-negative breast cancerInosine + anti-PDL1 antibodyComplete remission in 50% of treated mice

Cardiovascular Health

This compound has cardioprotective properties that can alleviate conditions such as atherosclerosis and mitochondrial diseases. It appears to enhance endothelial function and reduce platelet aggregation.

Case Studies

  • Atherosclerosis : In hypercholesterolemic rats, this compound improved endothelial nitric oxide synthase (eNOS) activity and reduced inflammatory markers associated with atherosclerosis .
  • Mitochondrial Disease : A combination of this compound and febuxostat was shown to enhance cellular ATP levels in patients with mitochondrial cardiomyopathy .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory effects, making it a candidate for treating various infectious diseases and inflammatory conditions.

Data Table: Inosine in Immunomodulation

Disease TypeModel/PopulationTreatmentEffect
Viral InfectionPatients with acute respiratory infectionsInosine pranobexReduced symptom resolution time
SepsisLPS-injected miceInosine monophosphateDecreased TNF-α levels and increased IL-10 production
Ulcerative ColitisDSS-induced colitis modelInosineImproved intestinal function through adenosine receptor activation

Metabolic Regulation

In addition to its therapeutic roles, this compound serves as an alternative energy source for T cells under nutrient-deprived conditions, enhancing their growth and function.

Key Findings

  • Effector T cells utilize this compound as a substrate for energy production, particularly when glucose is scarce . This metabolic flexibility supports T cell proliferation and function during immune responses.

Mechanism of Action

The mechanism of action of L-Inosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

L-Inosine vs. D-Inosine

Structural Differences :

  • This compound: β-L-ribofuranose configuration .
  • D-Inosine: β-D-ribofuranose configuration (CAS No. 58-63-9) .

Functional Differences :

Property This compound D-Inosine
Biological Role Neuroprotection, anti-inflammatory RNA component, ATP metabolism
Applications Supplements, neurotherapies Nucleotide synthesis, medical research
Natural Occurrence Rare Ubiquitous in RNA and cells

D-Inosine is a well-studied metabolite involved in purine salvage pathways and RNA synthesis, whereas this compound's L-configuration may confer distinct pharmacokinetic advantages, such as resistance to enzymatic degradation in specific tissues .

This compound vs. Adenosine

Structural Differences :

  • Adenosine: Contains adenine as the nucleobase (vs. hypoxanthine in inosine) .
  • This compound: Derived from adenosine deamination .

Functional Differences :

Property This compound Adenosine
Biological Role Anti-inflammatory, neuroprotection Signaling molecule, ATP precursor
Receptor Interaction Limited data Binds to A₁, A₂A, A₂B, A₃ receptors
Therapeutic Use Experimental neuroprotection Cardiac arrhythmia treatment

This compound vs. Guanosine

Structural Differences :

  • Guanosine: Contains guanine as the nucleobase (vs. hypoxanthine) .

Functional Differences :

Property This compound Guanosine
Biological Role Neuroprotection RNA component, cellular signaling
Metabolic Pathway Adenosine catabolism Purine synthesis and salvage
Therapeutic Use Neurodegenerative research Antiviral and anti-inflammatory

Guanosine is implicated in RNA synthesis and has shown promise in treating viral infections, while this compound’s applications focus on neuroprotection and immune modulation .

Biological Activity

L-Inosine, a purine nucleoside, has garnered attention for its multifaceted biological activities. It plays a crucial role in various metabolic pathways and exhibits significant therapeutic potential across multiple domains, including immunology, neurology, and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

This compound is a naturally occurring nucleoside derived from the metabolism of adenosine. It is involved in purine metabolism and serves as a precursor for the synthesis of adenosine triphosphate (ATP). In addition to its metabolic roles, this compound functions as a signaling molecule that can modulate various physiological processes.

This compound exerts its effects through several mechanisms:

  • Metabolic Rewiring in T Cells : Recent studies indicate that effector T cells can utilize inosine as an alternative carbon source for energy production in glucose-deprived environments. This metabolic flexibility supports T cell growth and function during immune responses .
  • Immunomodulation : this compound has been shown to influence immune responses by modulating cytokine production. For instance, it can suppress tumor necrosis factor-alpha (TNF-α) and enhance interleukin-10 (IL-10) production in inflammatory contexts .
  • Neuroprotective Effects : In neurodegenerative models, this compound has demonstrated the ability to improve cognitive functions and reduce oxidative stress by enhancing brain-derived neurotrophic factor (BDNF) levels .

Therapeutic Applications

This compound's diverse biological activities have led to its investigation in various therapeutic contexts:

1. Infectious Diseases

This compound has shown promise in enhancing immune responses against viral infections. A study indicated that inosine pranobex (a formulation containing inosine) reduced case-fatality rates in SARS-CoV-2-positive patients and improved outcomes in influenza-infected mice .

2. Inflammatory Diseases

In animal models of liver injury and inflammation, this compound administration resulted in decreased inflammatory cytokines and improved liver function . It also exhibited protective effects against colitis by activating specific receptor pathways .

3. Neurological Disorders

Research has demonstrated that this compound can mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease by promoting neuroprotection and cognitive function recovery through various signaling pathways .

Case Studies

The following table summarizes key findings from recent studies investigating the biological activity of this compound across different conditions:

Study FocusModel/ConditionKey FindingsReference
Viral InfectionsSARS-CoV-2 patientsReduced case-fatality rate with inosine pranobexBeran et al., 2020
Liver InjuryLPS-injected miceSuppressed inflammatory cytokinesGuo et al., 2021
NeurodegenerationStreptozotocin-induced Alzheimer's ratsPrevented memory deficits; increased BDNF levelsTeixeira et al., 2022
Inflammatory Bowel DiseaseDSS-induced colitis miceProtected intestinal function; activated PPAR-γLi et al., 2021
Cancer ImmunotherapyB16 melanoma modelEnhanced tumor immunogenicity with inosineWu et al., 2022

Q & A

Q. How should researchers address reproducibility challenges in this compound studies, particularly in receptor binding assays?

  • Guidance: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Report radioligand binding assay parameters (e.g., Ki, IC50) with exact buffer conditions and receptor preparation methods. Share raw data via repositories like Zenodo or Figshare. Cross-validate findings with orthogonal techniques (e.g., SPR or ITC) .

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